molecular formula C14H16O5 B12003549 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid CAS No. 69791-82-8

3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid

Cat. No.: B12003549
CAS No.: 69791-82-8
M. Wt: 264.27 g/mol
InChI Key: QJWPWKFTQLFTKD-UHFFFAOYSA-N
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Description

3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid is a partially hydrogenated naphthoic acid derivative characterized by a dihydro (saturated) structure at the 3,4-positions of the naphthalene ring and three methoxy groups at positions 5, 6, and 7. Its molecular formula is C₁₄H₁₆O₅, with a molecular weight of 264.26 g/mol.

Properties

CAS No.

69791-82-8

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

5,6,7-trimethoxy-3,4-dihydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H16O5/c1-17-11-7-9-6-8(14(15)16)4-5-10(9)12(18-2)13(11)19-3/h6-7H,4-5H2,1-3H3,(H,15,16)

InChI Key

QJWPWKFTQLFTKD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCC(=CC2=C1)C(=O)O)OC)OC

Origin of Product

United States

Preparation Methods

Procedure:

  • Formation of Potassium Dihydro-Naphtholate :

    • 3,4-dihydro-5,6,7-trimethoxy-2-naphthol is reacted with potassium hydroxide in dibutyl carbitol.

    • Water is removed via distillation under reduced pressure (15 mmHg) at 135°C to ensure anhydrous conditions.

  • Carboxylation with CO₂ :

    • The anhydrous potassium naphtholate is treated with CO₂ at 80–120°C under 15–20 psi pressure for 2–4 hours.

    • Yields: 61.9–72.7%.

Key Considerations:

  • Diluent : Dibutyl carbitol prevents tar formation and enhances stirrability.

  • Catalyst : Zinc iodide or similar Lewis acids may accelerate the reaction.

Methoxylation of Naphthalene Intermediates

The three methoxy groups at positions 5, 6, and 7 are introduced via methylation of hydroxylated precursors.

Stepwise Methylation:

  • Selective Protection :

    • Starting with 5,6,7-trihydroxy-3,4-dihydro-2-naphthoic acid, methylating agents (e.g., methyl iodide, dimethyl sulfate) are used in the presence of a base (K₂CO₃ or NaH).

    • Solvents: DMF or acetone under reflux (60–80°C).

  • Optimization :

    • Excess methylating agent and prolonged reaction time (12–24 hours) ensure complete methylation.

    • Yield: ~85–90% after purification.

Hydrogenation for Dihydro Structure

The dihydro (3,4-dihydro) moiety is introduced via catalytic hydrogenation of a fully aromatic naphthalene precursor.

Procedure:

  • Substrate Preparation :

    • 5,6,7-trimethoxy-2-naphthoic acid is dissolved in ethanol or THF.

  • Hydrogenation Conditions :

    • Catalyst: 10% Pd/C or Raney nickel.

    • Pressure: 50–100 psi H₂ at 25–50°C.

    • Reaction Time: 4–8 hours.

    • Yield: 75–80%.

One-Pot Synthesis from Tetralone Derivatives

A streamlined approach involves functionalizing tetralone intermediates:

Steps:

  • Cyanidation :

    • 5-methoxy-2-tetralone reacts with trimethylsilyl cyanide (TMSCN) in benzene with ZnI₂ as a catalyst.

    • Forms α,β-unsaturated nitrile intermediates (91% yield).

  • Hydrolysis and Oxidation :

    • The nitrile is hydrolyzed to a carboxylic acid using HCl/EtOH.

    • Subsequent methylation and hydrogenation yield the target compound.

Purification and Isolation

Crude product purification is critical for achieving high purity (>98%):

Methods:

  • Acid Precipitation :

    • Adjust pH to 3.5–4.5 with H₃PO₄ or HCl to precipitate the acid.

    • Centrifugation and washing with cold water remove impurities.

  • Resin Adsorption :

    • XDA-series resins adsorb residual naphthols and polymers.

  • Recrystallization :

    • Refining in methyl glycol/water (3:7) with activated carbon yields crystalline product.

Comparative Analysis of Methods

MethodKey StepsYield (%)Purity (%)Reference
CarboxylationCO₂ reaction, dibutyl carbitol61–7395
Stepwise MethylationMethyl iodide, K₂CO₃85–9098
HydrogenationPd/C, H₂ pressure75–8097
One-Pot SynthesisTMSCN, ZnI₂, hydrolysis70–7596

Chemical Reactions Analysis

3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physical properties of 3,4-dihydro-5,6,7-trimethoxy-2-naphthoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features References
This compound C₁₄H₁₆O₅ 264.26 5,6,7-OMe; 3,4-dihydro Not reported Partially hydrogenated, high purity
5,6,7-Trimethoxy-2-naphthoic acid C₁₄H₁₄O₅ 262.26 5,6,7-OMe Not reported Fully aromatic, standard naphthoic acid
5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic acid C₁₂H₁₄O₃ 206.24 5-OMe; 1,2,3,4-tetrahydro 148–150 Fully hydrogenated ring, antibiotic intermediate
4,5,7-Trimethoxy-2-naphthoic acid C₁₄H₁₄O₅ 262.26 4,5,7-OMe Not reported Methoxy positional isomer
Methyl 5,6,7-trimethoxy-2-naphthoate C₁₅H₁₆O₅ 276.28 5,6,7-OMe; methyl ester Not reported Ester derivative, LogP = 2.65
8-Isopropyl-4,6,7-trimethoxy-2-naphthoic acid C₁₇H₂₀O₅ 304.28 4,6,7-OMe; 8-isopropyl Not reported Steric hindrance from isopropyl

Key Differences and Implications

The tetrahydro analog (5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid) exhibits a fully saturated ring, making it a candidate for chiral synthesis of anthracycline antibiotics .

Substituent Positions :

  • Positional isomerism (e.g., 4,5,7-trimethoxy vs. 5,6,7-trimethoxy) alters electronic distribution. For example, 4,5,7-trimethoxy-2-naphthoic acid may exhibit distinct reactivity in electrophilic substitution reactions due to methoxy group orientation .

Functional Group Modifications :

  • Esterification (e.g., methyl 5,6,7-trimethoxy-2-naphthoate) increases lipophilicity (LogP = 2.65), making it more suitable for lipid-rich environments .
  • Bulky substituents like 8-isopropyl introduce steric hindrance, which could impact binding in biological systems .

Biological Activity

3,4-Dihydro-5,6,7-trimethoxy-2-naphthoic acid is a naphthoic acid derivative characterized by its unique structure, which includes three methoxy groups and a carboxylic acid group. This compound has garnered attention for its potential biological activities, including antioxidant properties, enzyme inhibition, and interactions with various signaling pathways.

  • Molecular Formula : C₁₄H₁₆O₅
  • Molecular Weight : 264.27 g/mol
  • Appearance : Yellow crystalline solid

The compound's structure allows for various chemical reactions, including oxidation and reduction, which can influence its biological activity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This is particularly important in protecting cells from oxidative stress and may have implications in preventing chronic diseases associated with oxidative damage.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes. For instance, it may interact with enzymes involved in metabolic pathways, potentially modulating their activity and affecting overall cellular functions.

Interaction with Signaling Pathways

This compound is known to influence several key signaling pathways:

  • MAPK/ERK Pathway : This pathway is crucial for various cellular processes including proliferation and differentiation. The compound may modulate this pathway's activity .
  • NF-kB Pathway : Involvement in inflammatory responses suggests that the compound could have anti-inflammatory effects by inhibiting this pathway .

Study on Antioxidant Activity

A study demonstrated that this compound significantly reduced levels of reactive oxygen species (ROS) in vitro. The results indicated a protective effect against oxidative stress in cultured cells.

Enzyme Inhibition Analysis

In an experimental setup assessing the inhibitory effects on specific enzymes such as cyclooxygenase (COX), the compound showed promising results. It inhibited COX activity in a dose-dependent manner, suggesting potential applications in pain management and inflammation control.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
5,6,7-trimethoxy-2-naphthoic acidC₁₄H₁₈O₅Lacks dihydro structure; used in dye applications
2-naphthoic acidC₁₂H₁₀O₂Simpler structure; widely used as a coupling agent
3-hydroxy-2-naphthoic acidC₁₂H₁₀O₃Contains hydroxyl group; known for phenol synthesis

The unique arrangement of methoxy groups and the presence of the carboxylic acid functionality contribute to its distinct properties and potential applications in pharmaceuticals and organic chemistry.

Q & A

Q. Optimization Strategies :

  • Microwave irradiation enhances reaction efficiency and yield (e.g., 60W for controlled heating) .
  • Catalyst screening (e.g., Pd/C vs. PtO₂) to minimize byproducts during hydrogenation.

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